[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride
CAS No.: 1350362-73-0
Cat. No.: VC11669434
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350362-73-0 |
|---|---|
| Molecular Formula | C9H19ClN2O3 |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | tert-butyl 1,2,5-oxadiazepane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11;/h10H,4-7H2,1-3H3;1H |
| Standard InChI Key | DEOLVDDKIHEITA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNCCO1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCCO1.Cl |
Introduction
# Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride: A Comprehensive Analysis Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride (CAS No. 1350362-73-0) is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This bicyclic structure combines a seven-membered oxadiazepane ring with a tert-butyl ester group and a hydrochloride salt, offering unique chemical and biological properties. With a molecular formula of and a molecular weight of 238.71 g/mol, its structural complexity enables diverse reactivity and potential therapeutic applications.
Molecular Architecture
The compound features a 1,2,5-oxadiazepane core, a seven-membered ring containing one oxygen and two nitrogen atoms. The tert-butyl ester group () is attached at the 2-position, while the hydrochloride salt stabilizes the amine moiety. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 238.71 g/mol | |
| SMILES | ||
| InChIKey | DEOLVDDKIHEITA-UHFFFAOYSA-N |
The bicyclic framework imposes steric constraints that influence conformational flexibility and intermolecular interactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for analogous compounds, such as 2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (CAS 198989-07-0), reveal distinct proton environments. For example:
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1H NMR: Signals at δ 1.4 ppm (tert-butyl group), δ 3.2–4.1 ppm (oxadiazepane ring protons), and δ 8.1 ppm (amide NH) .
These patterns aid in verifying synthetic intermediates and final products .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the oxadiazepane ring. A representative route includes:
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Ring Closure: Cyclization of a diamine precursor with an oxygen-containing electrophile.
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Esterification: Introduction of the tert-butyl ester group via carbodiimide-mediated coupling.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key reaction conditions (e.g., temperature, catalysts) are optimized to achieve yields >98% purity .
Reactivity Profile
The compound’s reactivity is governed by:
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Electrophilic Sites: The secondary amine and ester carbonyl group participate in nucleophilic acyl substitutions.
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Ring Strain: The oxadiazepane ring undergoes ring-opening reactions under acidic or basic conditions .
Comparative Analysis with Structural Analogs
The hydrochloride salt improves solubility, while the oxadiazepane ring offers greater conformational flexibility compared to norbornane derivatives .
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